2-(2-Methylpropyl)piperidine-4-carboxylic acid
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Overview
Description
2-(2-Methylpropyl)piperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehydes . The reaction conditions often involve the use of catalysts like palladium on carbon and hydrogen gas for hydrogenation steps.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylpropyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 2-(2-Methylpropyl)piperidine-4-carboxylic acid but without the carboxylic acid group.
Piperine: An alkaloid found in black pepper, structurally related but with different functional groups.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group at a different position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in drug design and synthesis .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
LUPKCCBDIABLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(CCN1)C(=O)O |
Origin of Product |
United States |
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